molecular formula C11H13NO2 B1331338 Ethyl 4-aminocinnamate CAS No. 5048-82-8

Ethyl 4-aminocinnamate

Cat. No. B1331338
CAS RN: 5048-82-8
M. Wt: 191.23 g/mol
InChI Key: NRPMBSHHBFFYBF-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-aminocinnamate, also known as ethyl cinnamate, is a compound that has been identified as a potent odorant in Pinot noir wines of Burgundy. It is one of the minor constituents that contribute to the characteristic flavor quality of these wines. The compound is an ester, which is a class of organic compounds formed by the reaction of an acid and an alcohol with the elimination of water. Ethyl cinnamate has been found to have a significant olfactometric index, indicating its importance in the flavor profile of the wine .

Synthesis Analysis

The synthesis of ethyl cinnamate derivatives can be achieved through various methods. One such method is the Knoevenagel condensation, which involves the reaction of benzaldehyde and ethyl cyanoacetate in a flow monolithic microreactor. The catalytic activity in this process is enhanced by the presence of amino groups grafted onto the silica surface of the microreactor. Specifically, diamine functional groups accompanied by hydrophobic methyl groups have shown high activity and stability in the synthesis process . Another method involves the reaction of 4-hydroxycoumarin with ethyl 4'-methoxy-2-cyanocinnamate in the presence of triethylbenzylammonium chloride in an aqueous medium, leading to the formation of a compound with a similar cinnamate structure .

Molecular Structure Analysis

The molecular structure of ethyl cinnamate derivatives can be characterized by various spectroscopic techniques. For instance, the infrared (IR) spectrum and nuclear magnetic resonance (NMR) spectra provide insights into the molecular structure and confirm the presence of the ester functional group. The molecular structure is also influenced by the presence of amino groups, which can participate in intra- and intermolecular hydrogen bonding, as seen in the crystal structure of related compounds .

Chemical Reactions Analysis

Ethyl cinnamate and its derivatives can undergo various chemical reactions. For example, the reaction of ethanol with 4-hydroxy-3-methoxycinnamic acid in the presence of a cation-exchange resin catalyst under microwave irradiation leads to the formation of ethyl 4-hydroxy-3-methoxycinnamate. This reaction showcases the use of microwave-assisted synthesis and catalysis to achieve the esterification process . Additionally, the synthesis of sunscreen analogs like ethyl trans-4-methoxycinnamate involves carbonyl condensation reactions and carboxylic acid esterifications, highlighting the versatility of cinnamate esters in chemical synthesis .

Physical and Chemical Properties Analysis

The physical properties of ethyl cinnamate derivatives, such as their glass transition temperature, can be determined using differential scanning calorimetry (DSC). These properties are important for understanding the material characteristics of the compounds. The chemical properties, such as reactivity and stability, are influenced by the functional groups present in the molecule and the reaction conditions. For instance, the yield and purity of synthesized ethyl 3,4-dimethoxycinnamate are affected by the molar ratios of reactants and the presence of catalysts like L-proline and potassium phosphate .

Scientific Research Applications

1. Self-Healing Materials

EA has been utilized in the preparation of novel self-healing elastomers. These materials can be repaired upon exposure to UV light due to reversible photochemical [2+2] cycloaddition reactions. The introduction of EA to polyphosphazenes results in polymers that can be almost completely healed within half an hour under UV light irradiation (Hu, Cheng, & Zhang, 2015).

2. UV Filtering in Sunscreens

EA derivatives, such as ethyl ferulate, have been explored for their potential as sunscreen agents. Studies reveal efficient non-radiative decay to repopulate the ground state, mediated by trans-cis isomerization. This characteristic suggests that ethyl ferulate can effectively perform as a UV filtering component in sunscreens (Horbury et al., 2017).

3. Dimerization in Dye Synthesis

EA has been observed to undergo dimerization in the synthesis of disperse dyes. This unique behavior can influence the properties and applications of the dyes (Peters & Wild, 2008).

4. Nanotechnology and Nanocomposites

EA-functionalized multi-walled carbon nanotubes have been developed for enhancing the physical and mechanical properties of silicone rubber nanocomposites. The addition of EA functionalized nanotubes resulted in improved tensile strength, thermal stability, and reduced swelling indices in silicone rubber (Tamore et al., 2019).

Future Directions

Ethyl 4-aminocinnamate has been used in the development of self-healing materials . This represents a promising direction for future research and applications of this compound.

properties

IUPAC Name

ethyl (E)-3-(4-aminophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2,12H2,1H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPMBSHHBFFYBF-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063691
Record name 2-Propenoic acid, 3-(4-aminophenyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1063691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-aminocinnamate

CAS RN

5048-82-8, 198195-25-4
Record name 2-Propenoic acid, 3-(4-aminophenyl)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005048828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-aminocinnamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198195254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-aminocinnamate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44439
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propenoic acid, 3-(4-aminophenyl)-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 3-(4-aminophenyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1063691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl p-aminocinnamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.407
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 4-AMINOCINNAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E61E38U5S1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

32.6 parts of 4-amino-cinnamic acid are heated under reflux for three hours in a mixture comprising 100 parts of absolute ethyl alcohol and 20 parts of 66°Be sulphuric acid. The product is poured on to 200 parts of water and 200 parts of ice, made alkaline to pH 8 by the addition of 38 parts of a 35° Be solution of sodium hydroxide, and the solid is filtered off, washed with water and recrystallised from 150 parts of ethyl alcohol and 150 parts of water. Ethyl-p-amino-cinnamate is thus obtained. Yield 78% M.p. 68°-69° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
66
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Be sulphuric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
38
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

The above approach could be used to convert 4-nitrobenzaldehyde (Aldrich) into 3-(4-nitrophenyl)propenoic acid ethyl ester. The latter compound could be reduced (J. Am. Chem. Soc., 1944, 66, 1442) to give 3-(4-aminophenyl)propenoic acid ethyl ester. Reaction of (4-aminophenyl)-propenoic acid ethyl ester with an omega-haloalkyl-isocyanate provides an 4-(omega-haloalkylaminocarbonyl)aminophenyl)propenoic acid ethyl ester (see., Khim. Farm. Zh. 1984, 18(12), 1432-1436). The latter compound can be reacted with sodium hydride to give a 4-(1,3-diaza-2-oxoalicyclylphenyl)propenoic acid ethyl ester (see., Bioorg. Med. Chem. Lett. 1999, 9(5), 749-754), the latter compound could be converted to give a 3-(4-(1,3-diaza-2-oxoalicycl-1-yl)phenyl)propenoic acid ethyl ester by the methods described in Bioorg. Med. Chem. Lett. 1999, 9(5), 749-754. The latter compound could be elaborated by methods described previously, to give a 3-(4-(1,3-diaza-2-oxoalicycl-1-yl)phenyl)-3-amino propanoic acid ethyl ester suitable for subsequent coupling.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Under nitrogen, 17.5 g (19.4 mmol) lithium-cobalt (I) phthalocyanine×4.5 THF and 663 mg (3 mmol) p-nitro cinnamic ethyl ester are agitated in 100 ml ethanol for 65 hours at 20° C. The green reaction mixture is mixed with 10 ml water; CO2 and air are passed into it for 5 min. and the blue precipitate is centrifuged which is washed out with ethanol and ether. The centrifugate collected is concentrated and the residue separated into methylene chloride and water. Concentration of the organic phase, dried with sodium sulfate, produces 470 mg (82%) p-amino cinnamic ethyl ester.
[Compound]
Name
lithium-cobalt (I) phthalocyanine
Quantity
17.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
663 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-aminocinnamate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-aminocinnamate
Reactant of Route 3
Ethyl 4-aminocinnamate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-aminocinnamate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-aminocinnamate
Reactant of Route 6
Ethyl 4-aminocinnamate

Citations

For This Compound
38
Citations
L Hu, X Cheng, A Zhang - Journal of materials science, 2015 - Springer
… In this work, we introduced ethyl 4-aminocinnamate (EA) to polyphosphazenes to prepare a … Linear polymer, poly[(n-butylamino) x (ethyl 4-aminocinnamate) y ] phosphazene, was …
Number of citations: 42 link.springer.com
MS Tamore, D Ratna, S Mishra… - Journal of Composite …, 2019 - journals.sagepub.com
… Ethyl-4-aminocinnamate functionalized multi-walled carbon nanotubes–reinforced silicone … deposition technique and functionalized using ethyl-4-aminocinnamate. The as-synthesized …
Number of citations: 14 journals.sagepub.com
O Haba, H Itabashi, S Sato, K Machida… - … Crystals and Liquid …, 2015 - Taylor & Francis
… First, commercial ethyl 4-nitrocinnamate (1) was hydrogenated by iron in the presence of ammonium chloride to give ethyl 4-aminocinnamate (2), which was converted to the diazonium …
Number of citations: 14 www.tandfonline.com
Y Motoyama, M Taguchi, N Desmira… - Chemistry–An Asian …, 2014 - Wiley Online Library
… The attempted nitro-selective reduction of ethyl 4-nitrocinnamate (1i) gave the desired ethyl 4-aminocinnamate (2i) in 83 % yield along with 16 % of ethyl 4-aminodihydrocinnamate (…
Number of citations: 27 onlinelibrary.wiley.com
L Zhou, G Zhang, J Li, L Zhao… - Journal of Applied …, 2015 - Wiley Online Library
… through the introduction of ethyl 4-aminocinnamate to polyphosphazenes. Within about 0.5 … The double bonds of ethyl 4-aminocinnamate could be crosslinked easily, and the retro [2+2…
Number of citations: 7 onlinelibrary.wiley.com
J Sun, Y Li, F Yan, C Liu, Y Sang, F Tian, Q Feng… - Nature …, 2018 - nature.com
… BTAC monomers were synthesized by adding 1,3,5-benzenetricarbonyl trichloride (0.2 M) in 10 mL THF solution to ethyl 4-aminocinnamate (0.4 M) and triethylamine (0.8 M) in 20 mL …
Number of citations: 86 www.nature.com
JH Gorvin - Journal of the Chemical Society (Resumed), 1949 - pubs.rsc.org
… On dilution of the clear alcoholic solution, ethyl 4-aminocinnamate (3.3 g.) was obtained, … Ethyl 4-aminocinnamate, warmed in pyridine for 30 minutes with an equivalent amount of N-…
Number of citations: 0 pubs.rsc.org
S Valente, M Tardugno, M Conte, R Cirilli… - …, 2011 - Wiley Online Library
… The title compounds were prepared starting from the key intermediate ethyl 4-aminocinnamate … Alternatively, the ethyl 4-aminocinnamate hydrochloride was condensed with the …
PL Beaulieu, M Bös, MG Cordingley… - Journal of Medicinal …, 2012 - ACS Publications
… Carboxylic acid 16 was then coupled to ethyl 4-aminocinnamate to give amide 17. Following cleavage of the Boc protecting group, the pyrrolidine nitrogen was methylated and the …
Number of citations: 54 pubs.acs.org
SH Schneider, SG Boxer - The Journal of Physical Chemistry B, 2016 - ACS Publications
… in the linear Stark tuning rate with increasing conjugation (eg, methyl acetate, methyl benzoate, and methyl cinnamate) and that changing the substitution (eg, ethyl 4-aminocinnamate), …
Number of citations: 83 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.